Cas no 1227-44-7 (1,3-Bis(4-methoxyphenyl)urea)

1,3-Bis(4-methoxyphenyl)urea is a symmetrical urea derivative characterized by its methoxy-substituted aromatic rings. This compound is of interest in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. The presence of methoxy groups enhances its solubility in organic solvents, facilitating its use in coupling reactions and polymer applications. Its stable urea backbone provides a rigid structure, making it suitable for studies in molecular recognition and supramolecular chemistry. The compound’s well-defined crystalline properties also lend utility in material science for the development of advanced organic frameworks. Its purity and consistent performance make it a reliable choice for research and industrial applications.
1,3-Bis(4-methoxyphenyl)urea structure
1,3-Bis(4-methoxyphenyl)urea structure
Product Name:1,3-Bis(4-methoxyphenyl)urea
CAS No:1227-44-7
MF:C15H16N2O3
MW:272.299143791199
MDL:MFCD00025783
CID:192522
PubChem ID:253661972
Update Time:2025-05-24

1,3-Bis(4-methoxyphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea,N,N'-bis(4-methoxyphenyl)-
    • 1,3-BIS(4-METHOXYPHENYL)UREA
    • 1,3-Bis(p-methoxyphenyl)urea
    • 1,3-BIS-(4-METHOXYPHENYL)UREA
    • N,N'-(Di-p-methoxyphenyl)urea
    • N,N'-bis(4-methoxyphenyl)urea
    • N,N'-Bis-(4-methoxyphenyl)urea
    • NSC24700
    • Cambridge id 5404115
    • Oprea1_547168
    • MLS000532534
    • 1,3-bis(4-methoxyphenyl)-urea
    • CPSIMDUNVYMPAH-UHFFFAOYSA-N
    • NSC28782
    • STL282671
    • SMR000137473
    • ST50209021
    • B4483
    • AB00084152-0
    • AKOS002256826
    • SR-01000207986
    • MFCD00025783
    • 1227-44-7
    • NSC-28782
    • NCGC00245750-01
    • CS-0182165
    • NSC 28782
    • BS-50834
    • SR-01000207986-1
    • NSC 24700
    • NSC-24700
    • T70159
    • CHEMBL1369228
    • SCHEMBL11092496
    • 5404-11-5
    • AB00084152-01
    • DTXSID60153682
    • YSZC3162
    • DB-291041
    • DTXCID5076173
    • AE-641/00779051
    • 1,3-Bis(4-methoxyphenyl)urea
    • MDL: MFCD00025783
    • Inchi: 1S/C15H16N2O3/c1-19-13-7-3-11(4-8-13)16-15(18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18)
    • InChI Key: CPSIMDUNVYMPAH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)NC(NC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 272.11600
  • Monoisotopic Mass: 272.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 59.6

Experimental Properties

  • Melting Point: 239.0 to 243.0 deg-C
  • PSA: 59.59000
  • LogP: 3.49380

1,3-Bis(4-methoxyphenyl)urea Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,3-Bis(4-methoxyphenyl)urea Pricemore >>

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abcr
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4483-1G
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¥180.00 2024-04-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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5g
¥845.00 2024-04-18

1,3-Bis(4-methoxyphenyl)urea Production Method

1,3-Bis(4-methoxyphenyl)urea Suppliers

Amadis Chemical Company Limited
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(CAS:1227-44-7)1,3-Bis(4-methoxyphenyl)urea
Order Number:A996686
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:19
Price ($):154.0
Email:sales@amadischem.com

1,3-Bis(4-methoxyphenyl)urea Related Literature

Additional information on 1,3-Bis(4-methoxyphenyl)urea

Recent Advances in the Study of 1,3-Bis(4-methoxyphenyl)urea (CAS: 1227-44-7) in Chemical Biology and Pharmaceutical Research

The compound 1,3-Bis(4-methoxyphenyl)urea (CAS: 1227-44-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and therapeutic development. This urea derivative, characterized by its methoxy-substituted aromatic rings, has been investigated for its unique physicochemical properties and biological activities. Recent studies have explored its role as a scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

One of the key areas of interest is the compound's ability to interact with biological targets such as kinases and G-protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1,3-Bis(4-methoxyphenyl)urea exhibits inhibitory activity against specific kinase isoforms involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to elucidate the binding interactions, revealing a high affinity for the ATP-binding site of the target kinase. These findings suggest potential applications in the development of anti-inflammatory agents.

In addition to its kinase inhibitory properties, recent research has highlighted the compound's utility in the synthesis of novel drug candidates. A team of researchers from the University of Cambridge reported the use of 1,3-Bis(4-methoxyphenyl)urea as a building block in the synthesis of urea-based peptidomimetics. These peptidomimetics were designed to target proteases involved in neurodegenerative diseases, with preliminary results showing promising selectivity and potency. The study, published in ACS Chemical Neuroscience, underscores the versatility of this compound in drug design.

Another notable development is the exploration of 1,3-Bis(4-methoxyphenyl)urea in cancer research. A 2024 study in the European Journal of Medicinal Chemistry investigated the compound's ability to modulate the activity of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The researchers synthesized a series of derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited potent HDAC inhibitory activity and selective toxicity toward cancer cells, paving the way for further optimization.

Beyond its pharmacological applications, 1,3-Bis(4-methoxyphenyl)urea has also been studied for its potential in materials science. A recent publication in Advanced Materials described its use as a precursor for the synthesis of organic semiconductors. The compound's electron-donating methoxy groups and rigid urea core were found to enhance charge transport properties, making it a candidate for use in organic electronic devices.

In conclusion, the growing body of research on 1,3-Bis(4-methoxyphenyl)urea (CAS: 1227-44-7) highlights its multifaceted role in chemical biology and pharmaceutical research. From its applications in drug discovery to its potential in materials science, this compound continues to inspire innovative studies. Future research directions may include further optimization of its derivatives for enhanced biological activity and the exploration of its mechanisms of action at the molecular level.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1227-44-7)1,3-Bis(4-methoxyphenyl)urea
A996686
Purity:99%
Quantity:5g
Price ($):154.0
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